Cas no 959578-39-3 ((R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid)

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a propargyl substituent. This compound is valuable in organic synthesis, particularly in the preparation of enantiomerically pure intermediates for pharmaceuticals and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the propargyl moiety offers versatility for further functionalization via click chemistry or cross-coupling reactions. Its rigid pyrrolidine scaffold contributes to stereochemical control in asymmetric synthesis. The carboxylic acid functionality allows for additional derivatization, making it a useful building block in medicinal chemistry and peptide research.
(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid structure
959578-39-3 structure
Product Name:(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
CAS No:959578-39-3
MF:C13H19NO4
MW:253.29426407814
MDL:MFCD06659240
CID:1025377
PubChem ID:329763104
Update Time:2025-05-19

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
    • N-Boc-2-(2-propynyl)-L-proline
    • (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpyrrolidine-2-carboxylic acid
    • Boc-(R)-alpha-propynyl-proline
    • BOC-(R)-A-PROPYNYLPROLINE
    • A-(2-propargyl)-L-proline
    • A-(2-propynyl)-L-proline
    • A-(2-propynyl)-Pro-OH
    • Boc-
    • Boc-α-(2-propargyl)-L-proline
    • Boc-α-(2-propynyl)-Pro-OH
    • 1-(1,1-Dimethylethyl) (2R)-2-(2-propyn-1-yl)-1,2-pyrrolidinedicarboxylate (ACI)
    • (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylicacid
    • DB-336205
    • Boc-(R)-2-(2-propynyl)-L-proline
    • 959578-39-3
    • DTXSID10375993
    • AKOS015949950
    • Boc-alpha-(2-propynyl)-L-proline, 97%
    • CS-0201840
    • 1-(tert-Butoxycarbonyl)-2-prop-2-yn-1-yl-L-proline
    • HY-W142055
    • MDL: MFCD06659240
    • Inchi: 1S/C13H19NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16)/t13-/m0/s1
    • InChI Key: NZGJCBRBXVANRO-ZDUSSCGKSA-N
    • SMILES: C([C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O)C#C

Computed Properties

  • Exact Mass: 253.13100
  • Monoisotopic Mass: 253.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Melting Point: 113-115℃
  • PSA: 66.84000
  • LogP: 1.80190
  • Optical Activity: [α]/D +97±2°, c = 1% in ethanol

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Pricemore >>

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(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, 50 °C
Reference
Synthesis of the Asperparaline Core by a Radical Cascade
Crick, Peter J.; Simpkins, Nigel S.; Highton, Adrian, Organic Letters, 2011, 13(24), 6472-6475

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Raw materials

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Preparation Products

Additional information on (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

(R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

The compound with CAS No 959578-39-3, known as (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which incorporates a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an alkyne substituent. The (R) configuration at the chiral center adds another layer of complexity and specificity to its properties.

Recent studies have highlighted the potential of this compound as a versatile building block in the construction of complex molecules. Its pyrrolidine ring serves as a rigid framework, while the Boc group provides an excellent protecting strategy for carboxylic acids during synthetic processes. The presence of the propargyl group introduces reactivity that can be exploited in various coupling reactions, such as Sonogashira or alkyne cycloadditions, making it a valuable intermediate in drug discovery and materials science.

One of the most notable applications of (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is in the synthesis of bioactive compounds. Researchers have utilized its unique structure to develop potential leads for treating various diseases, including cancer and neurodegenerative disorders. The compound's ability to undergo enantioselective synthesis has further enhanced its utility in asymmetric catalysis, where controlling stereochemistry is crucial for achieving desired biological activities.

Moreover, advancements in computational chemistry have allowed for deeper insights into the electronic and steric properties of this molecule. Quantum mechanical calculations have revealed that the tert-butoxycarbonyl group significantly influences the molecule's reactivity by modulating electron distribution across the pyrrolidine ring. This understanding has paved the way for more efficient synthetic routes and improved yields in laboratory settings.

In terms of stability and handling, (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid exhibits moderate stability under standard laboratory conditions. However, precautions must be taken during storage to prevent exposure to moisture and light, which can lead to degradation over time. Proper characterization techniques, such as NMR spectroscopy and mass spectrometry, are essential for ensuring purity and confirming structural integrity.

The integration of this compound into modern synthetic strategies underscores its importance in advancing chemical research. Its role as both a precursor and a final product highlights its versatility across diverse applications. As new methodologies continue to emerge, it is anticipated that (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-in yl)pyrrolidine carboxylic acid will remain a cornerstone in the development of innovative chemical entities.

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